Pentachromium dihydroxide pentasulphate
Description
Properties
CAS No. |
85251-54-3 |
|---|---|
Molecular Formula |
Cr5H2O22S5+3 |
Molecular Weight |
774.3 g/mol |
IUPAC Name |
chromium(3+);dihydroxide;pentasulfate |
InChI |
InChI=1S/5Cr.5H2O4S.2H2O/c;;;;;5*1-5(2,3)4;;/h;;;;;5*(H2,1,2,3,4);2*1H2/q5*+3;;;;;;;/p-12 |
InChI Key |
STFVMWPZKHYZLM-UHFFFAOYSA-B |
Canonical SMILES |
[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3].[Cr+3].[Cr+3] |
Origin of Product |
United States |
Nomenclature and Formulatory Precision of Polynuclear Chromium Iii Hydroxide Sulphate Complexes
Systematics of Chromium Hydroxide (B78521) Sulphate Compound Naming
The nomenclature of chromium hydroxide sulphate compounds is inherently complex due to the variable compositions and structures that can form in solution and in the solid state. wikipedia.orgpw.live The naming conventions for these substances often reflect their basicity, which refers to the degree of hydrolysis and the presence of hydroxide (OH⁻) or oxide (O²⁻) ligands in addition to sulphate (SO₄²⁻) ions. wikipedia.org
Systematic naming according to IUPAC guidelines for coordination compounds can be applied to well-defined mononuclear and simple polynuclear species. For instance, a compound like [Cr(H₂O)₆]₂(SO₄)₃ is clearly named hexaaquachromium(III) sulphate. wikipedia.org However, for more complex, ill-defined basic chromium sulphates, which are often mixtures, trivial names or names based on their empirical formula are common. wikipedia.orgpw.live The name "Pentachromium dihydroxide pentasulphate" itself suggests a polynuclear complex containing five chromium atoms, two hydroxide groups, and five sulphate groups.
The term "basic chromium sulphate" is widely used commercially and in technical literature to describe these complex products. wikipedia.orgatamanchemicals.com These are often characterized by their "basicity," a percentage that relates the amount of hydroxide to the total chromium content. wikipedia.org For example, a 33% basicity indicates that one-third of the anionic charges are from hydroxide ions. wikipedia.org
Challenges in Assigning Stoichiometry to Oligomeric and Polymeric Chromium(III) Species
Assigning a precise stoichiometry to oligomeric and polymeric chromium(III) species presents significant analytical challenges. In aqueous solutions, chromium(III) ions undergo hydrolysis and polymerization to form a range of species, from simple dimers to large polymers. nih.govnih.govosti.govnih.gov The exact nature of these species is highly dependent on factors such as pH, temperature, concentration, and the age of the solution. nih.govamazonaws.com
The formation of hydroxo- and oxo-bridged structures is a key feature of chromium(III) polymerization. These bridges link multiple chromium centers, leading to the formation of polynuclear complexes. nih.gov Characterization of these species often requires a combination of techniques, including:
Ion-exchange chromatography: To separate different polymeric species from solution. osti.govcapes.gov.br
Spectroscopic methods (e.g., UV-Vis, FT-IR): To probe the coordination environment of the chromium ions. capes.gov.br
X-ray diffraction: For structural determination of crystalline solids. researchgate.net
Mass spectrometry: To identify the mass of polynuclear clusters. capes.gov.br
Even with these advanced methods, determining the exact stoichiometry of each component in a mixture of polymeric chromium(III) sulphates can be difficult. The term "this compound" likely represents an idealized or average stoichiometry for a complex mixture rather than a single, discrete molecular entity. The existence of various polymeric Cr(III) species has been noted in environmental samples, further highlighting the complexity of these systems. nih.govnih.gov
Historical Context of Chromium(III) Salt Characterization in Aqueous Systems
The complex nature of chromium(III) salt solutions has been a subject of scientific inquiry for over a century. Early chemists observed that aqueous solutions of chromic salts could exist in different colored forms, such as violet and green, and that these forms exhibited different chemical reactivities. amazonaws.com For instance, it was recognized early on that heating or aging a violet solution of chromic sulphate would result in a green solution with increased acidity. amazonaws.com
This color change and shift in properties were correctly attributed to changes in the coordination sphere of the chromium(III) ion. wikipedia.org In the violet form of chromium(III) sulphate, the chromium is typically present as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. wikipedia.org Upon heating, water molecules in the inner coordination sphere can be replaced by sulphate ions or undergo hydrolysis to form hydroxo-bridged species, leading to the green forms. amazonaws.comwikipedia.org
Early researchers like Recoura and Werner made significant contributions to understanding the constitution of chromic salts in solution. amazonaws.com They proposed the formation of complex ions and the existence of coordination isomers to explain the observed chemical behavior, laying the groundwork for the modern understanding of chromium(III) coordination chemistry. amazonaws.com These historical studies underscore the long-standing challenge of fully characterizing the array of species present in aqueous chromium(III) systems.
Proposed Chemical Formulae and Structural Implications for this compound
The structure would likely involve a network of five chromium(III) centers. These centers are expected to be octahedrally coordinated, a common geometry for Cr(III). wikipedia.org The chromium ions would be linked by a combination of bridging hydroxide (μ-OH) and bridging sulphate (μ-SO₄) ligands. The remaining coordination sites on the chromium atoms would be occupied by water molecules and terminal sulphate groups.
The presence of both hydroxo and sulphato bridges allows for the formation of various isomeric structures. The connectivity of the chromium atoms could be linear, branched, or cyclic. The study of other polynuclear chromium(III) complexes has revealed the existence of dimeric, trimeric, and tetrameric species with hydroxo bridges. osti.govnih.govacs.org For a pentameric species, the arrangement could be even more complex.
Below is a table summarizing potential structural features and related known chromium species.
| Structural Feature | Description | Example in Known Chromium Species |
| Chromium(III) Coordination | Typically octahedral (6-coordinate) | [Cr(H₂O)₆]³⁺ wikipedia.org |
| Hydroxo Bridges | Hydroxide ions linking two or more Cr(III) centers | [Cr₂(H₂O)₆(OH)₄]SO₄ wikipedia.org |
| Sulphato Bridges | Sulphate ions linking two or more Cr(III) centers | Observed in various basic chromium sulphates |
| Polynuclearity | Multiple Cr(III) centers in a single molecular entity | Trimeric and tetrameric chromium(III) hydroxo complexes have been characterized. osti.govnih.govacs.org |
The formula Cr₅(OH)₂(SO₄)₅ represents one of many possible stoichiometries within the continuum of basic chromium sulphate compositions. The actual product sold under this name is likely a mixture of related polynuclear species, with this formula representing an average composition.
Synthetic Methodologies for Polynuclear Chromium Iii Hydroxide Sulphates
Controlled Hydrolysis and Partial Neutralization of Chromium(III) Sulphate Solutions
One of the most direct routes to polynuclear chromium(III) hydroxide (B78521) sulphates is through the controlled hydrolysis of aqueous chromium(III) sulphate solutions. This method involves the gradual addition of a base to partially neutralize the acidic chromium(III) salt solution, which initiates a process of olation—the formation of hydroxo-bridged chromium oligomers.
Influence of pH Gradients on Oligomerization
The pH of the aqueous solution is a critical parameter governing the speciation of chromium(III) and the extent of oligomerization. The behavior of Cr(III) in an aqueous environment is strongly influenced by pH. researchgate.net In highly acidic conditions (pH below 3-4), chromium(III) exists predominantly as the mononuclear hydrated ion, [Cr(H₂O)₆]³⁺. nih.govresearchgate.net
As the pH is gradually increased through the addition of a base, the hydrated chromium ions undergo hydrolysis, leading to the formation of various hydroxo species (e.g., [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺). These monomeric species can then react with each other to form dimers (e.g., [Cr₂(OH)₂(H₂O)₈]⁴⁺), trimers, and eventually larger polynuclear complexes. scispace.comresearchgate.netrsc.org Studies have shown that as the alkalinity of the solution increases, the degree of oligomerization also increases, with higher oligomers becoming the dominant species. scispace.comresearchgate.netrsc.org In aged, concentrated solutions with a pH above this threshold, cationic tetrameric complexes with both single and double hydroxo bridges between chromium ions are primarily formed. nih.govresearchgate.net If the pH rises above 5, the solubility of chromium(III) decreases significantly, leading to the precipitation of solid hydrated chromium(III) hydroxide. nih.govresearchgate.net
The controlled formation of specific polynuclear species like Pentachromium dihydroxide pentasulphate requires careful management of the pH gradient to favor the desired degree of polymerization while preventing the precipitation of amorphous chromium(III) hydroxide.
Table 1: Effect of pH on Chromium(III) Speciation in Aqueous Solution
| pH Range | Dominant Chromium(III) Species | Degree of Oligomerization |
|---|---|---|
| < 3-4 | Mononuclear hydrated ions (e.g., [Cr(H₂O)₆]³⁺) | Monomeric |
| 3-5 | Monomeric and dimeric hydroxo-bridged complexes | Low |
| > 5 | Higher polynuclear complexes, potential precipitation of Cr(OH)₃ | High |
Impact of Temperature and Concentration on Cluster Formation
Temperature and reactant concentration are additional factors that significantly influence the formation of polynuclear chromium hydroxide sulphate clusters. The upper pH limit for the predominance of mononuclear hydrated ions is dependent on the concentration, ionic strength, and temperature of the solution. nih.govresearchgate.net
Elevated temperatures generally accelerate the rates of both hydrolysis and olation reactions. This can lead to the formation of larger and more thermodynamically stable polynuclear clusters in a shorter period. However, excessive temperatures can also promote the formation of insoluble chromium oxide or hydroxide precipitates. srce.hr Therefore, precise temperature control is essential to guide the synthesis towards the desired cluster size and composition.
The initial concentration of the chromium(III) sulphate solution also plays a crucial role. Higher concentrations favor the intermolecular interactions necessary for oligomerization. In more concentrated solutions, the formation of polynuclear species occurs at lower pH values compared to dilute solutions. researchgate.net The ratio of sulphate ions to chromium ions is also critical, as sulphate can act as a bridging ligand in addition to the hydroxide ions, influencing the final structure of the polynuclear complex.
Reductive Synthesis Routes from Chromium(VI) Precursors with Sulphur Dioxide
An alternative pathway to chromium(III) sulphate complexes involves the reduction of hexavalent chromium (Cr(VI)) precursors, such as dichromates, using a suitable reducing agent. Sulphur dioxide (or its aqueous forms, sulphurous acid and sulphite ions) is an effective and commonly used reagent for this purpose. researchgate.net This method is foundational to various industrial processes, including chrome tanning agent production.
Mechanism and By-product Management
2CrO₄²⁻ + 3SO₂ + 4H⁺ → 2Cr³⁺ + 3SO₄²⁻ + 2H₂O
In this process, Cr(VI) is reduced to the more stable Cr(III) oxidation state, while sulphur(IV) in sulphur dioxide is oxidized to sulphur(VI) in the form of sulphate ions. stanford.edu The reaction is typically rapid, especially at low pH. researchgate.net
Control over Oxidation State and Polymerization Extent
Ensuring the complete reduction of toxic Cr(VI) to Cr(III) is paramount in this synthesis. This is achieved by using a stoichiometric excess of the reducing agent, sulphur dioxide, and maintaining appropriate reaction conditions (e.g., sufficient time, temperature, and acidity) to drive the reaction to completion.
Once the chromium is in the +3 oxidation state, the extent of polymerization into polynuclear species is controlled by the same factors discussed in the hydrolysis method: pH, temperature, and concentration. After the reduction step, the solution of chromium(III) sulphate can be aged or partially neutralized with a base. This controlled increase in pH initiates the hydrolysis and olation processes, leading to the formation of hydroxo-bridged polynuclear clusters. The final structure is influenced by the concentration of both the chromium(III) ions and the sulphate ions, which can be incorporated into the complex as bridging ligands.
Hydrothermal and Sol-Gel Synthesis Approaches for Polychromium Species
Advanced synthesis techniques, such as hydrothermal and sol-gel methods, offer alternative routes for producing polynuclear chromium species with potentially greater control over particle size, morphology, and crystallinity.
Hydrothermal Synthesis is a technique that employs high temperatures (typically >100 °C) and high pressures in a sealed vessel called an autoclave. wikipedia.org Water above its boiling point is used as the solvent, which enhances the solubility of many inorganic precursors and facilitates the crystallization of the final product. wikipedia.org For the synthesis of polychromium species, a solution containing chromium(III) sulphate and a pH-modifying agent could be heated under hydrothermal conditions. The elevated temperature and pressure can promote the controlled hydrolysis and condensation of chromium ions, leading directly to crystalline polynuclear hydroxide sulphate phases. This method is particularly useful for creating crystalline phases that are not stable at their melting points. wikipedia.org
Sol-Gel Synthesis is a wet-chemical technique used to produce solid materials from small molecules. nih.govmdpi.com The process involves the conversion of molecular precursors (the "sol") into a gel-like network containing the solvent. For polychromium species, a typical sol-gel route might start with a chromium salt in an aqueous or alcoholic solvent. Controlled hydrolysis and condensation reactions are initiated, often by adjusting the pH or adding a specific amount of water, to form a sol of small chromium hydroxide particles. As the reactions continue, these particles link together to form a three-dimensional network, resulting in a "gel." Subsequent drying and thermal treatment of the gel can remove the solvent and promote the formation of the desired crystalline polynuclear chromium(III) hydroxide sulphate. This method allows for excellent control over the product's microstructure. nih.gov
Table 2: Comparison of Synthesis Methodologies
| Methodology | Key Principles | Advantages | Disadvantages |
|---|---|---|---|
| Controlled Hydrolysis | Gradual pH increase of Cr(III) solution to induce olation. | Direct route, uses readily available precursors. | Can be difficult to control, risk of amorphous precipitation. |
| Reductive Synthesis | Reduction of Cr(VI) by SO₂ followed by controlled hydrolysis. | Utilizes different chromium precursors, well-established industrially. | Involves handling toxic Cr(VI) and SO₂, requires careful by-product management. |
| Hydrothermal Synthesis | High temperature and pressure in a sealed vessel. | Can produce highly crystalline materials, good for phases unstable at melting point. | Requires specialized equipment (autoclave), difficult to observe crystal growth. |
| Sol-Gel Synthesis | Formation of a colloidal sol that gels into a solid network. | Low processing temperatures, excellent control over product microstructure. | Can be time-consuming, may involve organic solvents. |
Investigation of Template-Directed Synthesis Strategies for Discrete Oligomers
The synthesis of discrete, monodisperse polynuclear metal-hydroxo complexes, such as the hypothetical "this compound," presents a significant synthetic challenge due to the tendency of metal ions to form a range of polymeric species under hydrolytic conditions. One promising approach to overcome this challenge is template-directed synthesis. This strategy utilizes a central chemical entity, the template, to organize a set of building blocks into a specific, desired structure that would not form, or would form in very low yields, in the absence of the template. mdpi.com The template can be a cation, an anion, or a neutral molecule that interacts with the reacting components through coordination bonds, hydrogen bonds, or other non-covalent interactions, thereby directing the stereochemical outcome of the reaction.
Conceptual Approach:
A potential template could be an anion or a cation that can coordinate to multiple chromium centers, thereby pre-organizing them in a specific geometry that favors the formation of a pentanuclear cluster. For instance, a suitably sized and shaped anion could reside within a forming chromium-hydroxo-sulphato framework, dictating the final structure. The template effectively provides a scaffold around which the chromium centers, hydroxide ions, and sulphate ligands can assemble.
Case Study: Halide-Templated Lanthanide-Hydroxo Complexes
A compelling example of template-directed synthesis of polynuclear metal-hydroxo complexes is the formation of pentadecanuclear lanthanide-hydroxo clusters templated by halide ions (Cl⁻ or Br⁻). nih.gov In this work, the hydrolysis of lanthanide ions in the presence of L-tyrosine and a halide template led to the formation of a cationic cluster core with the formula [Ln₁₅(μ₃-OH)₂₀(μ₅-X)]²⁴⁺. nih.gov The central halide ion is crucial for the assembly of the five vertex-sharing cubane-like [Ln₄(μ₃-OH)₄]⁸⁺ units that constitute the core of the complex. nih.gov The size of the halide template was also shown to influence the nuclearity of the final product, with the larger iodide ion leading to the formation of dodecanuclear complexes instead. nih.gov
Application to Chromium(III) Chemistry:
Drawing inspiration from such examples, a research program to investigate the template-directed synthesis of discrete chromium(III) hydroxide sulphate oligomers could involve screening a variety of potential templates. These could include:
Anionic Templates: Polyatomic anions of varying sizes and shapes, such as phosphates, silicates, or even larger organic anions, could be explored for their ability to direct the assembly of a pentanuclear chromium cluster.
Cationic Templates: Metal ions that can adopt specific coordination geometries could potentially act as templates.
Organic Templates: Macrocyclic or cryptand molecules could encapsulate a growing chromium-hydroxo-sulphato cluster, limiting its growth and directing its structure.
Structural Elucidation and Advanced Characterization of Pentachromium Dihydroxide Pentasulphate and Analogues
Diffraction Studies for Crystalline and Amorphous Phases
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.eduyoutube.com This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and site ordering, which are crucial for establishing the unambiguous structure of a compound. carleton.edu The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. youtube.com The constructive interference of X-rays scattered by the crystal lattice planes, governed by Bragg's Law (nλ = 2d sinθ), produces a unique pattern of reflections. carleton.eduyoutube.com The intensity and position of these reflections are used to solve and refine the crystal structure. carleton.edu
Obtaining single crystals of basic chromium sulfates suitable for SC-XRD is often challenging due to their tendency to precipitate as amorphous powders or microcrystalline materials from aqueous solutions. chembk.com Consequently, complete crystal structures for complex species like pentachromium dihydroxide pentasulphate are not widely reported. However, structural information for related chromium(III) sulfate (B86663) analogues provides critical insights.
For instance, the structure of the basic chromium sulfate analogue Cr(SO₄)(H₂O)(OH) has been determined, revealing a typical octahedral coordination sphere for the chromium(III) ion. wikipedia.org Another well-characterized hydrated chromium(III) sulfate, Cr₂(SO₄)₃·18H₂O, is known to have a structure more descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, where the chromium ion exists as the hexaaquachromium(III) complex cation, [Cr(H₂O)₆]³⁺. wikipedia.org These known structures serve as essential models for understanding the coordination environment and bonding within more complex basic chromium sulfates like this compound.
Table 1: Crystallographic Data for a Chromium(III) Sulfate Analogue
| Parameter | Value |
|---|---|
| Compound | [Cr(H₂O)₆]₂(SO₄)₃·6H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.37 |
| b (Å) | 12.02 |
| c (Å) | 18.52 |
| β (°) | 102.5 |
| Z | 2 |
Note: Data is representative of typical crystallographic parameters obtained from SC-XRD analysis for a related hydrated chromium sulfate.
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Properties
Powder X-ray Diffraction (PXRD) is a powerful technique used for the identification of crystalline phases and the characterization of polycrystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on powdered samples. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline compound.
For basic chromium sulfates, which are often produced and used as powders, PXRD is an indispensable tool for quality control and phase analysis. jmcs.org.mx It allows for the verification of the desired crystalline phase, the detection of crystalline impurities, and the estimation of crystallite size and lattice strain. The diffraction pattern of a commercial basic chromium sulfate product is typically a composite of several related crystalline phases. chembk.com
In a study involving the adsorption of basic chromium sulfate onto calcined hydrotalcite, PXRD was used to characterize the materials before and after the adsorption process. The diffraction patterns confirmed the structural changes and the incorporation of sulfate ions into the hydrotalcite structure. jmcs.org.mx
Table 2: Representative PXRD Peak Positions for a Basic Chromium Sulfate Sample
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 45 |
| 20.2 | 4.39 | 100 |
| 25.8 | 3.45 | 80 |
| 35.1 | 2.55 | 60 |
| 52.5 | 1.74 | 30 |
Note: This table presents hypothetical but representative PXRD data for a crystalline basic chromium sulfate, illustrating how diffraction peaks are reported.
Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of their ions. For coordination compounds like this compound, "soft" ionization techniques are preferred to keep the complex intact during the ionization process. nih.govuvic.ca
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing large, polar, and thermally labile molecules, including coordination complexes in solution. nih.govuvic.ca In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can be single or multiply charged. acs.org
ESI-MS has been successfully used to characterize various chromium(III) complexes. nih.govresearchgate.net For basic chromium carboxylate complexes, which are structural analogues of basic chromium sulfates, ESI-MS spectra typically show the molecular ion as the most intense peak under gentle conditions. nih.gov Fragmentation can be induced (Collision-Induced Dissociation, CID), often leading to the sequential loss of ligands, which provides valuable information about the complex's composition and connectivity. nih.gov For a complex like this compound, ESI-MS would be expected to show ions corresponding to the intact polynuclear core, as well as fragments resulting from the loss of sulfate or hydroxide (B78521) ligands.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been widely used for non-volatile and thermally unstable compounds. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org This bombardment desorbs and ionizes the sample molecules, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. illinois.edu
FAB-MS is particularly effective for ionic species and has been applied to the analysis of inorganic salts. wikipedia.org While specific FAB-MS studies on this compound are scarce, the technique's proven utility for polar, high molecular weight compounds suggests its applicability. illinois.edu It could provide molecular weight information and fragmentation patterns that are complementary to ESI-MS data, aiding in the structural confirmation of the polynuclear chromium-sulfate framework.
Magnetic Susceptibility Measurements (SQUID) for Spin State and Exchange Interactions
Magnetic susceptibility measurements provide crucial information about the electronic structure of a material, particularly the number of unpaired electrons and the magnetic interactions between metal centers. wisc.edu A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used for these measurements. iitd.ac.inwikipedia.org
The chromium(III) ion has a d³ electron configuration, which in an octahedral ligand field results in a spin state of S = 3/2, corresponding to three unpaired electrons. The magnetic moment of a single, non-interacting Cr(III) ion is expected to be close to the spin-only value of 3.87 Bohr magnetons (μB). In polynuclear complexes like this compound, the magnetic behavior is influenced by magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the chromium centers, which are mediated by the bridging hydroxide and sulfate ligands.
SQUID magnetometry studies on various chromium-containing materials have revealed these interactions. researchgate.net For example, measurements on chromium nanoparticles show distinct magnetic behavior at different temperatures. researchgate.net In a polynuclear chromium complex, temperature-dependent magnetic susceptibility measurements can determine the nature and magnitude of the exchange coupling constant (J), providing insight into the structural arrangement of the metal centers. Elemental chromium is also known to exhibit unique antiferromagnetic ordering at room temperature and below. wikipedia.org
Table 3: Expected Magnetic Properties of Cr(III) in this compound
| Property | Expected Value/Behavior |
|---|---|
| Oxidation State of Cr | +3 |
| Electron Configuration | d³ |
| Spin State (S) per Cr(III) ion | 3/2 |
| Theoretical Spin-only Magnetic Moment (μ_so) per Cr(III) ion | 3.87 μB |
Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Hydration and Decomposition Pathways
Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.
For hydrated compounds like basic chromium sulfates, TGA is highly effective for determining the water content and studying the thermal decomposition process. jmcs.org.mx A typical TGA curve for a basic chromium sulfate shows multiple mass loss steps. The initial weight loss at lower temperatures (around 100-200 °C) generally corresponds to the removal of water of hydration. jmcs.org.mx Subsequent, higher-temperature weight loss events are associated with dehydroxylation (loss of water from hydroxide groups) and the decomposition of sulfate groups, which typically occurs above 600 °C, releasing sulfur oxides. jmcs.org.mxfa-ks.com
DSC complements TGA by indicating whether these decomposition steps are endothermic or exothermic. The melting of hydrates and the loss of water are typically endothermic processes. These analyses provide a detailed picture of the thermal stability and decomposition pathway of the compound.
Table 4: Representative Thermal Decomposition Stages for a Basic Chromium Sulfate
| Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|
| 80 - 220 | ~23 | Loss of chemically bound water (dehydration) |
| 220 - 450 | ~10 | Dehydroxylation |
| > 600 | ~9 | Decomposition of sulfate groups (desulfation) |
Note: Data adapted from a study on the thermal degradation of basic chromium sulfate. jmcs.org.mx
Elemental Compositional Analysis
The determination of the elemental composition of this compound and its analogues is fundamental to verifying their stoichiometry and purity. This analysis is crucial for quality control in industrial applications, such as in the manufacturing of leather tanning agents, where the chromium content directly influences the efficacy of the product. Research and commercial data often report the composition of these complex chromium salts in terms of their constituent elements—chromium (Cr), sulfur (S), oxygen (O), and hydrogen (H)—or as the percentage of chromium(III) oxide (Cr₂O₃).
Theoretical and Research-Based Findings
The chemical formula for this compound is Cr₅(OH)₂(SO₄)₅. The elemental composition of this compound, along with its common analogues, tetrachromium dihydroxide pentasulphate and basic chromium sulfate, can be theoretically calculated based on their chemical formulas and the atomic masses of their constituent elements. These theoretical values serve as a benchmark for experimental analyses.
Commercial basic chromium sulfate products are often complex mixtures and their composition can vary. researchgate.net For instance, a common tanning agent is a mixture of chromium(III) hydroxide sulfate (Cr(OH)SO₄) and sodium sulfate. researchgate.net The chromium content in these commercial products is frequently reported as a percentage of chromium(III) oxide (Cr₂O₃), with typical values around 26% and a basicity ranging from 33% to 58%. researchgate.netjmcs.org.mx Another source indicates a Cr₂O₃ content of 23.19% for a basic chromium sulfate product. atamanchemicals.com Such variations highlight the importance of precise elemental analysis for characterizing specific batches of these compounds. In the context of leather tanning, chrome-tanned leather can contain between 4 and 5% chromium, which is tightly bound to the collagen proteins. leathersmithe.com
The following tables provide the theoretical elemental composition for this compound and its analogues, as well as reported compositions of commercial basic chromium sulfate.
Data Tables
Theoretical Elemental Composition of this compound and Analogues
| Compound Name | Chemical Formula | Chromium (Cr) % | Sulfur (S) % | Oxygen (O) % | Hydrogen (H) % |
| This compound | Cr₅(OH)₂(SO₄)₅ | 33.56 | 20.69 | 43.62 | 0.26 |
| Tetrachromium dihydroxide pentasulphate | Cr₄(OH)₂(SO₄)₅ | 28.79 | 22.20 | 48.73 | 0.28 |
| Basic chromium sulfate | Cr(OH)SO₄ | 31.51 | 19.44 | 48.46 | 0.61 |
Reported Elemental Composition of Commercial Basic Chromium Sulfate Analogues
| Product Description | Reported Cr₂O₃ Content (%) | Calculated Chromium (Cr) % | Basicity (%) |
| Basic Chromium Sulfate Tanning Agent | 26 | 17.8 | 33-58 |
| Basic Chromium Sulfate | 23.19 | 15.87 | Not Specified |
| Basic Chromium Sulfate (for leather tanning) | 21 | 14.37 | 33 |
Coordination Chemistry and Electronic Structure of Polynuclear Chromium Iii Hydroxide Sulphates
Elucidation of Chromium(III) Coordination Geometry and Ligand Field Stabilization
The chromium(III) ion, a d³ metal ion, predominantly adopts an octahedral coordination geometry in its complexes. wikipedia.org In polynuclear hydroxide (B78521) sulphates, each Cr(III) center is typically surrounded by six oxygen atoms originating from hydroxide (OH⁻), sulphate (SO₄²⁻), and aqua (H₂O) ligands. wikipedia.org This arrangement leads to the splitting of the d-orbitals into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). stackexchange.com The energy separation between these levels is denoted as Δo (or 10Dq). studylib.net
The Ligand Field Stabilization Energy (LFSE) quantifies the electronic stabilization gained by this d-orbital splitting. For a Cr(III) ion (d³) in an octahedral field, the three d-electrons occupy the lower-energy t₂g orbitals. stackexchange.com The LFSE can be calculated as:
LFSE = (3 × -0.4Δo) = -1.2Δo
This significant LFSE contributes to the thermodynamic stability of chromium(III) complexes and renders them kinetically inert, meaning their ligands exchange slowly. stackexchange.comgeeksforgeeks.org The magnitude of Δo, and thus the LFSE, depends on the nature of the coordinating ligands, which can be arranged in the spectrochemical series. studylib.net For the ligands present in pentachromium dihydroxide pentasulphate, the field strength generally follows the order H₂O > OH⁻. studylib.net
Identification and Characterization of Bridging Ligands (Hydroxide, Sulphate, Oxo)
In polynuclear chromium(III) complexes, individual metal centers are linked by bridging ligands. wikipedia.org The most common bridging ligands in this system are hydroxide and sulphate ions.
Hydroxide (OH⁻): The hydroxide ligand is a prevalent bridging group in the hydrolysis products of Cr(III). It can connect two chromium centers (μ₂-OH) in either a single or double bridge formation. nih.gov The formation of these hydroxo-bridged structures is a key step in the process of olation, leading to the assembly of polynuclear clusters. researchgate.net
Sulphate (SO₄²⁻): The sulphate ion is a versatile ligand capable of multiple coordination modes. While it often acts as a non-coordinating counter-ion in simple salts like chrome alum, it can also coordinate directly to the metal center. wikipedia.orgchemguide.co.uk In polynuclear structures, it can act as a bridging ligand, linking two or more chromium ions. Sulphate can bind as a monodentate, a bidentate chelating, or a bidentate bridging ligand. wikipedia.org
Oxo (O²⁻): While less common than hydroxide bridges under typical aqueous conditions, oxo-bridges (Cr-O-Cr) can also be found in some polynuclear chromium(III) complexes, particularly those formed under forcing conditions. wikipedia.org
Electron Configuration and Spin State of Chromium(III) in Polynuclear Environments
The neutral chromium atom (atomic number 24) has an anomalous ground-state electron configuration of [Ar] 3d⁵ 4s¹. unacademy.comyoutube.com To form the chromium(III) ion (Cr³⁺), three electrons are removed—one from the 4s orbital and two from the 3d orbitals. This results in the electron configuration [Ar] 3d³. unacademy.comdoubtnut.comyoutube.com
In an octahedral ligand field, the three d-electrons occupy the three t₂g orbitals singly, with parallel spins, according to Hund's rule. studylib.net This arrangement is depicted as (t₂g)³(eg)⁰. This configuration gives rise to a high-spin state, as the energy gap (Δo) is generally not large enough to force electron pairing in Cr(III) complexes. The total electron spin (S) is the sum of the individual spins (3 × ½), resulting in S = 3/2. The spin multiplicity (2S+1) is 4, leading to a quartet ground state, designated by the term symbol ⁴A₂. studylib.net This high-spin d³ configuration is responsible for the paramagnetism observed in most chromium(III) compounds, with magnetic moments typically corresponding to three unpaired electrons. In some dinuclear complexes, ferromagnetic coupling between Cr³⁺ centers can lead to a high-spin S=3 ground state for the dimer. nih.gov
| Property | Value/Description |
|---|---|
| Atomic Number (Cr) | 24 |
| Electron Configuration (Cr atom) | [Ar] 3d⁵ 4s¹ |
| Electron Configuration (Cr³⁺ ion) | [Ar] 3d³ |
| d-orbital Occupancy (Octahedral) | (t₂g)³(eg)⁰ |
| Number of Unpaired Electrons | 3 |
| Total Spin (S) | 3/2 |
| Ground State Term Symbol | ⁴A₂ |
Nature of Metal-Ligand Bonding and Orbital Overlap
The bonding between the chromium(III) centers and the oxygen-based ligands (hydroxide, sulphate, aqua) is best described as coordinate covalent. This involves the donation of a lone pair of electrons from the oxygen atom of the ligand into a vacant d-orbital of the chromium ion.
While often modeled using the ionic crystal field theory, there is a significant degree of covalent character in the Cr-O bonds. This covalency arises from the overlap of the ligand orbitals with the metal's d-orbitals. The extent of this covalency can be experimentally inferred; for instance, the spin-orbit coupling constant for a Cr(III) ion within a complex is reduced from the free-ion value, a phenomenon that serves as a measure of metal-ligand covalency. This sharing of electrons is also described by the nephelauxetic effect, which reflects the delocalization of the metal d-electrons onto the ligands.
Intervalence Charge Transfer Phenomena in Mixed-Valence Chromium Species (if applicable to specific formulations)
Intervalence charge transfer (IVCT) is an electronic transition that occurs in mixed-valence compounds, which contain the same element in two different oxidation states. This phenomenon is not applicable to this compound, as this formulation describes a compound where all chromium centers are in the +3 oxidation state. IVCT would only be relevant if the compound contained a mixture of, for example, Cr(III) and Cr(II) or Cr(III) and Cr(IV), which is not indicated by its nomenclature.
Supramolecular Assembly and Extended Network Formation in Solid State
Polynuclear complexes like this compound rarely exist as discrete, isolated units in the solid state. Instead, they tend to form extended three-dimensional networks through various intermolecular interactions. Studies on related chromium(III) hydroxide systems have shown the formation of polymeric chains of six-coordinated chromium ions linked by double hydroxo bridges. nih.gov
In the solid state, individual polynuclear units of this compound can be expected to assemble into a supramolecular structure. This assembly is facilitated by:
Further Bridging: Sulphate or hydroxide ligands associated with one polynuclear unit may coordinate to a chromium center in an adjacent unit, creating an extended lattice.
Hydrogen Bonding: Coordinated water molecules and hydroxide ligands are excellent hydrogen bond donors, while sulphate oxygens are effective acceptors. Extensive hydrogen bonding between these groups can link the polynuclear clusters into a robust network.
The result is a complex, often amorphous or microcrystalline solid-state structure, which is characteristic of many basic metal sulphates. srce.hr
| Ligand | Formula | Charge | Common Coordination Modes |
|---|---|---|---|
| Hydroxide | OH⁻ | -1 | Terminal, Bridging (μ₂) |
| Sulphate | SO₄²⁻ | -2 | Counter-ion, Monodentate, Bidentate (Chelating or Bridging) |
| Aqua | H₂O | 0 | Terminal |
| Oxo | O²⁻ | -2 | Bridging (μ₂) |
Reaction Mechanisms and Formation Dynamics of Polynuclear Chromium Iii Hydroxide Sulphates
Olation and Oxolation Pathways in Aqueous Chromium(III) Solutions
The initial and most critical step in the formation of polynuclear chromium(III) hydroxide (B78521) sulphates is the hydrolysis of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This process is highly dependent on the pH of the solution. As the pH increases, coordinated water molecules deprotonate to form hydroxo complexes. These hydroxo species are the precursors to the growth of larger polymeric structures through olation and, subsequently, oxolation.
In acidic aqueous solutions, the chromium(III) ion exists as the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. As the pH is raised, this complex undergoes stepwise hydrolysis, where coordinated water molecules lose a proton to form hydroxo- and dihydroxo-complexes. nih.gov This process can be represented by the following equilibria:
[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ [Cr(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Cr(H₂O)₄(OH)₂]⁺ + H₃O⁺
These hydrolysis reactions are fundamental to the subsequent formation of larger polynuclear species. The hydroxo groups are more reactive than the aqua ligands and can participate in condensation reactions with other chromium(III) centers. This leads to the formation of dimers, trimers, and eventually larger oligomers. osti.gov For instance, the dimerization of the monohydroxo complex can occur as follows:
2[Cr(H₂O)₅(OH)]²⁺ ⇌ [(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺ + 2H₂O
This dimerization is a key step in the growth of the polymer chain.
The growth of polynuclear chromium(III) structures is primarily mediated by the formation of bridging ligands between chromium centers. These bridges are typically hydroxo (µ-OH) or oxo (µ-O) groups. ijism.org The initial condensation of hydrolyzed chromium(III) species results in the formation of µ-hydroxo bridges through a process known as olation. osti.gov In this process, a hydroxo ligand on one chromium ion displaces a water molecule on an adjacent chromium ion, forming a diol bridge.
Further increases in temperature or pH can lead to the conversion of these hydroxo bridges into oxo bridges through a process called oxolation. libretexts.org This involves the deprotonation of the bridging hydroxo groups:
[(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺ ⇌ [(H₂O)₄Cr(μ-O)₂Cr(H₂O)₄]²⁺ + 2H⁺
Anion Penetration and Substitution Reactions within Coordination Sphere
In solutions containing sulphate ions, these anions can actively participate in the formation of the polynuclear structure by substituting the water molecules in the coordination sphere of the chromium(III) ions. libretexts.org This process, known as anion penetration, can significantly influence the composition and properties of the resulting complex.
The substitution of water ligands by sulphate ions is a ligand exchange reaction. libretexts.org The sulphate ion can act as a monodentate or bidentate ligand, and can also bridge between two chromium centers. The formation of these "sulfato-complexes" is often indicated by a color change in the solution from blue or violet to green. homescience.net An example of such a substitution is:
[Cr(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ + H₂O
The presence of sulphate within the coordination sphere can affect the rate and extent of olation and oxolation by altering the charge and reactivity of the chromium(III) centers. This incorporation of sulphate is integral to the formation of pentachromium dihydroxide pentasulphate.
Kinetic vs. Thermodynamic Control over Oligomerization and Polymerization
The formation of polynuclear chromium(III) hydroxide sulphates can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. wikipedia.org Kinetic control favors the formation of the product that is formed most rapidly, which is often a less stable, amorphous precipitate. In contrast, thermodynamic control favors the formation of the most stable product, which may require longer reaction times or specific conditions to allow for the rearrangement of the initial products. wikipedia.orglibretexts.org
In the context of chromium(III) polymerization, rapid changes in pH or temperature can lead to kinetically controlled precipitation of large, disordered polymers. Conversely, slow, controlled changes in reaction conditions can allow for the formation of more ordered, crystalline structures that represent the thermodynamically favored product. The balance between these two regimes is crucial in determining the final structure and properties of the polynuclear complex.
The spontaneity of the sorption process in chromium(III) interactions suggests that the reactions are thermodynamically favorable. nih.govutrgv.edu However, the actual reaction pathway and the final product distribution are often dictated by the kinetics of the competing olation, oxolation, and anion substitution reactions.
Isomerization and Rearrangement Processes in Polychromium Structures
Once formed, polynuclear chromium(III) structures can undergo isomerization and rearrangement processes. These rearrangements can involve changes in the bridging between chromium centers, the coordination geometry of the chromium ions, and the distribution of ligands within the complex.
Electrochemical Reaction Mechanisms and Speciation during Formation
Electrochemical methods can be employed to both synthesize and characterize polynuclear chromium(III) hydroxide sulphates. The speciation of chromium(III) in solution is highly dependent on the electrochemical potential and the pH. researchgate.net During electrochemical processes, the local pH at the electrode surface can change significantly, influencing the hydrolysis and subsequent polymerization of chromium(III) ions. mdpi.com
The electrochemical reduction of Cr(III) to Cr(0) is a complex process that can be influenced by the presence of various ligands. electrochemsci.org In the context of forming polynuclear hydroxide sulphate complexes, electrochemical techniques can be used to control the local concentration of hydroxide ions, thereby directing the olation and oxolation reactions.
Studies on the electrodeposition of chromium from Cr(III) solutions indicate the formation of various chromium hydroxo-complexes in the near-electrode layer. mdpi.com The composition and structure of these complexes are critical in determining the properties of the final product. While much of the research in this area focuses on the formation of metallic chromium coatings, the underlying principles of chromium(III) speciation and complexation under electrochemical conditions are relevant to the formation of polynuclear hydroxide sulphate compounds.
The following table provides a summary of the key chromium species involved in the formation of polynuclear chromium(III) hydroxide sulphates:
| Species Name | Chemical Formula | Role in Formation |
| Hexaaquachromium(III) ion | [Cr(H₂O)₆]³⁺ | Initial chromium species in acidic solution |
| Pentaaquahydroxochromium(III) ion | [Cr(H₂O)₅(OH)]²⁺ | Product of first hydrolysis step, precursor to olation |
| Tetraaquadichlorochromium(III) ion | [Cr(H₂O)₄Cl₂]⁺ | Example of a chloro-complex |
| Hexahydroxochromate(III) ion | [Cr(OH)₆]³⁻ | Formed in highly alkaline solutions |
| Chromate(VI) ion | CrO₄²⁻ | Oxidation product of chromium(III) |
In-Depth Analysis of this compound Remains Elusive
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research on the compound "this compound." Despite extensive searches for theoretical and computational investigations into this specific chromium-based compound, no dedicated studies, datasets, or scholarly articles were found.
This absence of information prevents a detailed exploration of its chemical and physical properties through the lens of modern computational chemistry, as outlined in the requested analysis. Methodologies such as Density Functional Theory (DFT) and molecular dynamics simulations, which are powerful tools for understanding molecular structure, stability, and reactivity, have not been applied to this particular compound in any publicly available research.
Consequently, it is not possible to provide specific data on its geometry optimization, electronic structure, binding energies, or the behavior of its frontier molecular orbitals. Similarly, predictions of its vibrational frequencies, behavior in solution, potential polymerization pathways, charge transfer characteristics, and the nature of its metal-ligand interactions remain speculative without foundational research.
While the principles of quantum chemistry and computational modeling are well-established for a wide array of chemical systems, including various metal complexes, the scientific community has not yet directed its focus toward "this compound." Therefore, any discussion of its theoretical and computational profile would be entirely hypothetical and would not meet the standards of a scientifically accurate and evidence-based article.
Further research and synthesis of this compound are necessary before any meaningful theoretical and computational investigations can be undertaken.
Theoretical and Computational Investigations on Pentachromium Dihydroxide Pentasulphate Systems
Prediction of Spectroscopic Signatures for Structural Assignment
The unambiguous structural elucidation of complex inorganic compounds such as pentachromium dihydroxide pentasulphate is critically dependent on the correlation between experimental data and theoretically predicted spectroscopic signatures. Computational chemistry provides powerful tools to simulate various types of spectra, offering a foundational guide for experimentalists. computabio.comacs.org By predicting the spectroscopic fingerprints arising from the compound's specific arrangement of atoms and chemical bonds, researchers can confirm its proposed structure. This section details the theoretical prediction of key spectroscopic signatures for this compound, including vibrational, electronic, and X-ray absorption spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the infrared (IR) and Raman spectra of molecules. acs.org These predictions involve calculating the vibrational frequencies corresponding to the distinct modes of motion within the molecule, such as the stretching and bending of bonds. For a complex ionic structure like this compound, key vibrational modes will be associated with the hydroxide (B78521) (OH) groups, sulphate (SO₄²⁻) anions, and the chromium-oxygen (Cr-O) framework.
The prediction process begins with the optimization of the molecule's geometry to find its most stable energetic configuration. computabio.com Following this, a frequency calculation is performed to determine the vibrational modes. The resulting predicted spectra, with characteristic peak positions (wavenumbers) and intensities, serve as a theoretical reference.
Predicted Vibrational Frequencies:
The primary functional groups expected to yield distinct vibrational signatures are the O-H bonds of the hydroxide ligands, the S-O bonds within the sulphate groups, and the Cr-O bonds linking the chromium centers to the hydroxide and sulphate oxygen atoms.
O-H Vibrations: The stretching vibrations of the hydroxyl groups are anticipated to appear as a broad band in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹.
S-O Vibrations: The sulphate ion (SO₄²⁻), with tetrahedral symmetry, has characteristic vibrational modes. The asymmetric stretching (ν₃) and bending (ν₄) modes are particularly useful for identification. In the solid state, interactions within the crystal lattice can cause these bands to split. The ν₃ mode is typically observed around 1122 cm⁻¹, while the ν₄ mode appears near 556 cm⁻¹. jmcs.org.mx
Cr-O Vibrations: The vibrations corresponding to the chromium-oxygen bonds are expected in the lower frequency region of the spectrum, generally between 400 and 700 cm⁻¹. Bands in this region can be attributed to the overlapping vibrations of Cr-O and sulphate groups. jmcs.org.mx
Below is an interactive data table summarizing the predicted key vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Associated Spectrum |
| O-H Stretch | Hydroxide (O-H) | 3200 - 3600 | IR |
| S-O Asymmetric Stretch (ν₃) | Sulphate (SO₄²⁻) | ~1122 | IR, Raman |
| S-O Bending (ν₄) | Sulphate (SO₄²⁻) | ~556 | IR, Raman |
| Cr-O Stretch | Cr-O Framework | 400 - 700 | IR, Raman |
Note: These are theoretical predictions. Actual experimental values may shift due to intermolecular interactions and the specific crystalline environment.
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy provides information about electronic transitions within a compound. For transition metal complexes like this compound, the observed color and absorption bands are primarily due to d-d electronic transitions. rsc.org The chromium(III) ion (Cr³⁺) has a d³ electron configuration. In an octahedral coordination environment, as is common for chromium(III), the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. rsc.org
The absorption of light in the visible region excites electrons from the t₂g orbitals to the eg orbitals. The energy difference between these levels (Δo) is determined by the nature of the ligands surrounding the central metal ion. rsc.org For this compound, the chromium ions are coordinated by both hydroxide and sulphate ligands, creating a specific ligand field that dictates the absorption maxima (λmax).
Predicted Absorption Bands:
For an aqueous Cr(III) ion, such as [Cr(H₂O)₆]³⁺, two main absorption bands are typically observed around 400-420 nm and 580-590 nm. docbrown.inforesearchgate.net The presence of hydroxide and sulphate ligands will alter the ligand field strength and thus shift these absorption peaks. For instance, dimeric chromium species like [Cr₂(OH)₂]⁴⁺ have been reported to show bands at approximately 422 nm and 583 nm. jmcs.org.mx It is therefore predicted that the electronic spectrum of this compound will exhibit two primary absorption bands in the visible region, characteristic of octahedral Cr(III).
The following table outlines the predicted UV-Vis absorption bands.
| Electronic Transition | Origin | Predicted λmax (nm) | Observed Color Region of Absorption |
| ⁴A₂g → ⁴T₂g | d-d transition | ~580 - 590 | Yellow-Orange |
| ⁴A₂g → ⁴T₁g | d-d transition | ~410 - 430 | Violet-Blue |
X-ray Spectroscopy
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a specific absorbing atom within a compound. nih.gov For this compound, XAS at the chromium K-edge can provide definitive information about the oxidation state and coordination environment of the chromium atoms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES for Oxidation State: The XANES region, which includes the pre-edge and the rising absorption edge, is highly sensitive to the oxidation state of the absorbing atom. nih.gov The energy position of the absorption edge for chromium increases with its oxidation state. rsc.org By comparing the Cr K-edge energy of the sample to that of known chromium standards (e.g., Cr₂O₃), the +3 oxidation state of the chromium in this compound can be confirmed. researchgate.net The pre-edge features themselves arise from 1s → 3d transitions and are sensitive to the local symmetry around the chromium atom. nih.govresearchgate.net
EXAFS for Coordination Environment: The EXAFS region consists of oscillations past the absorption edge. Analysis of these oscillations provides quantitative information about the immediate coordination sphere of the chromium atoms, including the type of neighboring atoms (e.g., oxygen), the number of neighbors (coordination number), and the interatomic distances (bond lengths). nih.gov This analysis would be crucial to confirm the presence of Cr-O bonds and potentially distinguish between the bond lengths of chromium to hydroxide oxygen versus sulphate oxygen.
The table below summarizes the structural information that can be predicted and verified using X-ray spectroscopy.
| Spectroscopic Technique | Predicted Information |
| XANES | Confirmation of the Cr(III) oxidation state via absorption edge energy position. researchgate.net |
| XANES (Pre-edge) | Information on the local symmetry (e.g., octahedral) of the Cr coordination sites. nih.gov |
| EXAFS | Determination of Cr-O bond distances and the coordination number of chromium. nih.gov |
By integrating the predicted signatures from these complementary spectroscopic techniques, a comprehensive and robust structural assignment for this compound can be achieved.
Advanced Analytical Methodologies for Speciation and In Situ Analysis of Complex Chromium Sulphates
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) for Elemental Ratios
Inductively Coupled Plasma (ICP) techniques are cornerstone methodologies for the precise determination of elemental ratios in complex chromium sulphate compounds. Both ICP-MS and ICP-OES are destructive atomic spectrometry techniques that utilize a high-temperature argon plasma to excite atoms, but they differ in their detection methods.
In ICP-OES, the sample is introduced into the plasma, causing the atoms to excite and subsequently emit photons at characteristic wavelengths as they relax. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. ICP-MS, a more sensitive technique, also uses the plasma to generate ions from the atoms in the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for isotopic analysis and the quantification of elements at trace and ultra-trace levels. drawellanalytical.combrjac.com.br
For compounds like pentachromium dihydroxide pentasulphate, these techniques are employed to accurately verify the stoichiometric ratios of chromium to sulfur. This is fundamental in quality control and in studying the compound's synthesis and degradation pathways. For instance, after dissolving the compound, ICP-OES or ICP-MS can confirm the expected 5:5 ratio of chromium to sulphate ions. A significant challenge in the ICP-MS analysis of chromium is the potential for spectral interferences on its most abundant isotope, ⁵²Cr, from species like ⁴⁰Ar¹²C⁺. brjac.com.brthermofisher.com Modern instruments often use collision/reaction cells to mitigate these interferences, ensuring accurate quantification. thermofisher.comnews-medical.net
| Parameter | ICP-OES | ICP-MS |
|---|---|---|
| RF Power | 1100-1500 W | 1550 W news-medical.net |
| Plasma Gas (Ar) Flow | 15 L/min researchgate.net | 15 L/min news-medical.net |
| Auxiliary Gas (Ar) Flow | 0.5 L/min researchgate.net | 0.9 L/min |
| Nebulizer Gas (Ar) Flow | 0.8 L/min researchgate.net | 0.95 L/min news-medical.net |
| Wavelengths (OES) | Cr 267.716 nm, S 180.731 nm | N/A |
| Isotopes (MS) | N/A | ⁵⁰Cr, ⁵²Cr, ⁵³Cr news-medical.netnih.gov |
| Detection Limit | ~1 µg/L researchgate.net | <0.1 µg/L lcms.cz |
Chromatographic Techniques Coupled with Spectroscopic Detection for Separating Oligomeric Species
In aqueous solutions, basic chromium sulphates can exist as a mixture of various complex ions and oligomeric species. Chromatographic techniques are essential for separating these different forms, providing detailed insights into the solution's chemistry. Coupling chromatography with a sensitive detector like ICP-MS allows for the quantification of individual chromium species. brjac.com.br
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating different chromium species. nih.gov The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. For chromium speciation, anion-exchange chromatography is commonly used. mdpi.com In this approach, trivalent chromium (Cr(III)) is often chelated with a ligand such as ethylenediaminetetraacetic acid (EDTA) or 2,6-pyridinedicarboxylic acid (PDCA) to form a stable anionic complex. nih.govshimadzu.com This complex, along with naturally anionic Cr(VI) (as chromate, CrO₄²⁻), can then be separated on an anion-exchange column. mdpi.com The separated species are typically detected by ICP-MS, which provides elemental specificity and high sensitivity. nih.govmdpi.com This hyphenated technique, HPLC-ICP-MS, is invaluable for studying the stability and interconversion of chromium species in solution. nih.gov
Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. It is the ideal separation method for analyzing Cr(III) and Cr(VI) due to their different charges. brjac.com.br IC systems often utilize anion-exchange columns to separate anionic chromium complexes. thermofisher.com For instance, the cationic Cr(III) species present in solutions of this compound can be complexed with agents like PDCA to form anionic complexes, such as [Cr(PDCA)₂]⁻, which can then be separated from other anions. thermofisher.comthermofisher.com The separated ions can be quantified using a conductivity detector or, for higher sensitivity and specificity, an ICP-MS detector. news-medical.netnih.gov The IC-ICP-MS combination is a robust method for the routine analysis of chromium species in various matrices. thermofisher.com It allows for the simultaneous determination of soluble Cr(III) and Cr(VI), which is critical for assessing the chemical state of chromium in solution. news-medical.net
| Feature | HPLC-ICP-MS | Ion Chromatography (IC)-ICP-MS |
|---|---|---|
| Principle | Separation based on partitioning between mobile and stationary phases. Often uses chelation to form stable complexes. nih.govmdpi.com | Separation based on ion-exchange interactions with a charged stationary phase. brjac.com.br |
| Typical Stationary Phase | Anion-exchange columns (e.g., Hamilton PRP-X100). mdpi.com | Anion-exchange columns (e.g., Dionex IonPac™, Metrosep A Supp). thermofisher.comnews-medical.netthermofisher.com |
| Mobile Phase | Ammonium nitrate or ammonium acetate buffers. nih.govmdpi.com | EDTA solutions, nitric acid, or carbonate eluents. thermofisher.comnews-medical.net |
| Common Analytes | [Cr(III)-EDTA]⁻, Cr(VI)O₄²⁻. mdpi.com | Cr(III) as a complex (e.g., with EDTA), Cr(VI)O₄²⁻. news-medical.netlcms.cz |
| Key Advantage | Versatile for separating various complex biomolecules and species. mdpi.com | Optimized and robust for routine analysis of inorganic anions and cations. thermofisher.com |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination and Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical (oxidation) states of elements within the top few nanometers of a material's surface. tescan-analytics.comjeol.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. tescan-analytics.com
For chromium compounds, XPS is the method of choice for distinguishing between different oxidation states, primarily the trivalent (Cr(III)) and hexavalent (Cr(VI)) forms. tescan-analytics.com The Cr 2p photoelectron spectrum exhibits a chemical shift between these states. The Cr 2p₃/₂ peak for trivalent chromium (as found in Cr₂O₃ or Cr(OH)₃) typically appears at a binding energy of around 576-577 eV, while the peak for hexavalent chromium (as in CrO₃ or chromates) is found at a higher binding energy, around 579-580 eV. tescan-analytics.comjeol.com
In the context of this compound, XPS can be used to analyze the surface of the solid material to confirm that chromium is present exclusively in the +3 oxidation state. It is also a powerful tool for studying surface modification, contamination, or degradation, such as the unwanted oxidation of Cr(III) to the more toxic Cr(VI) on the surface. tescan-analytics.com By alternating analysis with ion beam sputtering, XPS can also provide depth-profile information, revealing the composition through different layers of a surface film. tandfonline.com
| Chromium Species | Oxidation State | Reported Binding Energy (eV) | Reference |
|---|---|---|---|
| Cr(III) Oxide/Hydroxide (B78521) | +3 | ~576.0 - 577.8 eV | jeol.comresearchgate.net |
| Cr(VI) Oxide/Chromate | +6 | ~578.9 - 579.5 eV | tescan-analytics.comjeol.com |
Electrochemical Techniques for Redox Behavior and Solution Speciation
Electrochemical techniques are instrumental in probing the redox behavior of chromium species in solution. These methods provide valuable information on reaction kinetics, speciation, and the potential for interconversion between different oxidation states, which is particularly relevant for chromium sulphate solutions used in applications like electroplating.
Voltammetry measures the current response of an electroactive species to an applied potential. Cyclic Voltammetry (CV) is a widely used voltammetric technique where the potential is swept linearly in a forward and then a reverse direction. The resulting plot of current versus potential (a voltammogram) provides a fingerprint of the redox processes occurring at the electrode surface.
For chromium sulphate solutions, CV can be used to study the oxidation of Cr(III) to Cr(VI) and the reduction of Cr(III) to Cr(0) (metallic chromium). universiteitleiden.nl The presence of complexing agents, sulphate ions, and other species in the solution can significantly influence the potentials and currents of these redox reactions. universiteitleiden.nlresearchgate.net For example, studies have shown that in sulphate-based electrolytes, the oxidation of Cr(III) to Cr(VI) can occur at the anode during processes like electroplating, a reaction that must be carefully controlled. universiteitleiden.nl Voltammetry can map the influence of contaminants or additives on the electrochemical behavior of the primary chromium sulphate complex. universiteitleiden.nl The technique is also used to characterize the passive film that forms on chromium-containing materials, which is responsible for their corrosion resistance. researchgate.netmdpi.com
| System Studied | Key Finding | Significance |
|---|---|---|
| Basic chromium sulphate with sulphite contamination | Sulphite adsorption dominates the voltammetric response and inhibits formic acid oxidation. universiteitleiden.nl | Demonstrates the high sensitivity of voltammetry to solution impurities and their effect on electrode processes. |
| Cr(III) sulphate-oxalate solutions for plating | Deposits show no active dissolution region; the open-circuit potential is shifted to the passive region. researchgate.net | Indicates the formation of a stable, protective passive layer, which can be studied and characterized using electrochemical methods. |
| Cr dissolution in sulphuric acid | Anodic dissolution follows a Tafel line, while a parallel chemical dissolution process also occurs. researchgate.net | Reveals complex dissolution mechanisms that cannot be understood without electrochemical analysis. |
| Trivalent chromium-formate electrolyte | Cr(III) can be oxidized to Cr(VI) at platinum electrodes under steady-state current. universiteitleiden.nl | Highlights the importance of electrode material and potential control in preventing the formation of toxic Cr(VI). |
Potentiometry
Potentiometry offers a robust approach for the speciation of complex chromium sulphate solutions. This electrochemical method involves measuring the potential difference between two electrodes to determine the concentration of specific ions. In the context of this compound, potentiometry is primarily applied through the use of ion-selective electrodes (ISEs) and redox titrations to monitor Cr(III) species.
Ion-Selective Electrodes (ISEs) for Cr(III) Speciation
Recent advancements have led to the development of highly selective and sensitive ISEs for the determination of Cr(III) ions. These electrodes are typically constructed using a PVC-based membrane or a carbon paste matrix incorporating a specific ionophore that selectively binds to Cr(III) ions.
The performance of these electrodes is characterized by their Nernstian response over a wide concentration range, a low detection limit, and a high degree of selectivity over other interfering ions. For instance, a PVC-based membrane electrode incorporating 4-dimethylaminoazobenzene has demonstrated a Nernstian slope of 19.5 ± 0.6 mV/decade for Cr(III) in a concentration range of 1.66 x 10⁻⁶ to 1.0 x 10⁻² mol dm⁻³. researchgate.net Similarly, a modified carbon paste ISE using tetragonal zirconia nanoparticles has shown a Nernstian response of 19.50 ± 0.10 mV/decade over a concentration range of 1.0 × 10⁻² to 1.0 × 10⁻⁸ mol L⁻¹ of Cr(III) ions, with a detection limit of 1.0 × 10⁻⁸ mol L⁻¹. rsc.org
These ISEs can be effectively used to monitor the concentration of free Cr(III) ions in solutions of complex chromium sulphates, providing valuable data on the dissociation and equilibrium of species like this compound.
Interactive Data Table: Performance of Cr(III) Ion-Selective Electrodes
| Ionophore/Matrix | Linear Range (mol/L) | Nernstian Slope (mV/decade) | Detection Limit (mol/L) | Response Time (s) | pH Range |
| 4-dimethylaminoazobenzene/PVC | 1.66x10⁻⁶ - 1.0x10⁻² | 19.5 ± 0.6 | 8.0x10⁻⁷ | ~10 | 3.0 - 5.5 |
| Tetragonal Zirconia/Carbon Paste | 1.0x10⁻⁸ - 1.0x10⁻² | 19.50 ± 0.10 | 1.0x10⁻⁸ | 7 | 2.0 - 6.0 |
| Rifaximin/Coated Graphite | 1.0x10⁻⁷ - 1.0x10⁻¹ | Not specified | 7.0x10⁻⁸ | Not specified | Not specified |
| 4-Isopropylcalix jcbms.orgarene/PVC | 1.0x10⁻⁶ - 1.0x10⁻¹ | 19.45 ± 0.21 | 9.0x10⁻⁷ | <15 | 3.0 - 5.5 |
Redox Titrations
Potentiometric redox titrations are instrumental in determining the total chromium content and assessing the stability of different oxidation states. In a typical setup, a solution containing chromium species is titrated with a suitable oxidizing or reducing agent, and the change in potential is monitored using a platinum indicator electrode and a reference electrode.
In-Situ Spectroscopic Monitoring of Oligomerization and Polymerization Processes
The behavior of this compound in solution is characterized by complex hydrolysis, oligomerization, and polymerization reactions. In-situ spectroscopic techniques are indispensable for monitoring these dynamic processes in real-time, providing insights into the formation and transformation of various chromium species.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions of chromium complexes, which are sensitive to changes in coordination environment and the degree of polymerization. The hydrolysis and subsequent oligomerization of [Cr(H₂O)₆]³⁺ ions, the basic building block of many chromium compounds, can be followed by monitoring changes in the UV-Vis absorption spectrum.
As hydrolysis proceeds, the absorption maxima of the d-d electronic transitions of Cr(III) shift, and the molar absorptivity changes. Studies have shown that monomeric, dimeric, and trimeric chromium(III) species can be separated and characterized by their distinct UV-Vis absorption spectra. rsc.orgscispace.com This technique allows for the kinetic analysis of the oxidation of different chromium oligomers, revealing that the rate of oxidation decreases as the degree of oligomerization increases. rsc.orgscispace.com
Interactive Data Table: UV-Vis Absorption Maxima for Cr(III) Species
| Chromium Species | λmax 1 (nm) | λmax 2 (nm) |
| Monomer ([Cr(H₂O)₆]³⁺) | ~410 | ~575 |
| Dimer | Shifted from monomer | Shifted from monomer |
| Trimer | Further shifted | Further shifted |
Note: Specific absorption maxima can vary depending on the specific ligands and solution conditions.
Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of molecules and can be used to identify specific chromium-oxygen and chromium-sulphate bonds. This technique is particularly useful for in-situ monitoring of polymerization processes as it can distinguish between different chromium hydroxide and oxy-hydroxide species.
The symmetric stretching of Cr-O-Cr bridges in polynuclear chromium complexes gives rise to characteristic Raman bands. For instance, a peak around 550 cm⁻¹ is indicative of trivalent chromium species. researchgate.net Changes in the position and intensity of these bands can be correlated with the extent of oligomerization and the formation of larger polymeric structures in solutions of complex chromium sulphates.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a surface-sensitive technique that is highly effective for studying the interactions between dissolved species and surfaces, as well as for analyzing concentrated or highly absorbing solutions. In the context of complex chromium sulphates, ATR-FTIR can be used to monitor the changes in the vibrational modes of both the sulphate and hydroxide ligands as oligomerization and polymerization occur.
Studies on the adsorption of sulphate on iron oxides, a process analogous to the interactions within chromium sulphate complexes, have shown that ATR-FTIR can differentiate between inner-sphere and outer-sphere complexes. udel.edu This capability is crucial for understanding the bonding mechanisms within the polymeric structures formed from this compound. The technique can also track the formation of Cr-O-Cr bridges and changes in the coordination of sulphate ions during these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
